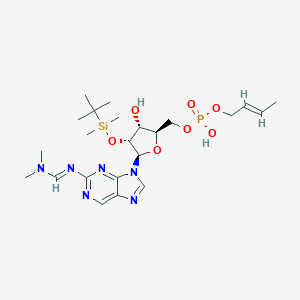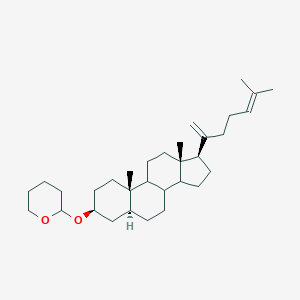![molecular formula C16H24N6O5 B237388 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 125780-95-2](/img/structure/B237388.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate, commonly known as AZT, is a potent antiviral drug that has been widely used in the treatment of HIV/AIDS. AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.
Mecanismo De Acción
AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT is incorporated into the growing viral DNA chain, causing premature termination of the chain and inhibition of viral replication. AZT is more effective against HIV than other retroviruses because it is preferentially incorporated into the viral DNA rather than the host DNA.
Biochemical and Physiological Effects:
AZT has several biochemical and physiological effects, including inhibition of viral replication, reduction of viral load, and improvement of immune function. AZT has been shown to reduce the incidence of opportunistic infections and delay the progression of HIV to AIDS. However, AZT can also have adverse effects, such as bone marrow suppression, anemia, and neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZT has several advantages for lab experiments, including its well-characterized mechanism of action, its potency against HIV, and its availability as a commercial drug. However, AZT also has several limitations, such as its potential toxicity, its narrow therapeutic window, and the development of drug resistance.
Direcciones Futuras
There are several future directions for the research and development of AZT and related compounds. These include the development of more potent and less toxic analogues, the investigation of new targets for antiviral therapy, and the development of combination therapies to overcome drug resistance. In addition, AZT and related compounds may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of AZT involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the conversion of the 5'-hydroxyl group to an azide group, and the coupling of the protected thymidine derivative with the protected amino acid derivative. The final step involves the removal of the protecting groups to yield AZT. The synthesis of AZT has been extensively studied and optimized, and several methods have been developed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
AZT has been extensively studied for its antiviral activity against HIV, and its mechanism of action has been well characterized. AZT has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. In addition, AZT has been investigated for its potential use in the prevention of mother-to-child transmission of HIV.
Propiedades
Número CAS |
125780-95-2 |
|---|---|
Nombre del producto |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
Fórmula molecular |
C16H24N6O5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C16H24N6O5/c1-4-8(2)13(17)15(24)26-7-11-10(20-21-18)5-12(27-11)22-6-9(3)14(23)19-16(22)25/h6,8,10-13H,4-5,7,17H2,1-3H3,(H,19,23,25)/t8-,10-,11+,12+,13-/m0/s1 |
Clave InChI |
QUANSGVUESEHKX-FXAPSIEYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES canónico |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
Sinónimos |
5'-isoleucyl 3'-azido-3'-deoxythymidine IAZT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)

![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)